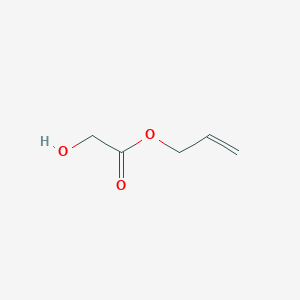
Prop-2-en-1-yl hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl glycolate, also known as allyl 2-hydroxypropanoate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound is known for its pleasant pineapple-like aroma and is often used to enhance the scent of various consumer products, including perfumes, cosmetics, and food items.
準備方法
Synthetic Routes and Reaction Conditions
Allyl glycolate can be synthesized through several methods. One common approach involves the esterification of glycolic acid with allyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Glycolic Acid+Allyl Alcohol→Allyl Glycolate+Water
Another method involves the reaction of allyl chloride with sodium glycolate. This reaction is typically carried out in an aqueous medium and requires a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of allyl glycolate often involves the esterification of glycolic acid with allyl alcohol in the presence of an acid catalyst. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Allyl glycolate undergoes various chemical reactions, including:
Oxidation: Allyl glycolate can be oxidized to form glycolic acid and allyl aldehyde.
Reduction: Reduction of allyl glycolate can yield allyl alcohol and glycolic acid.
Substitution: Allyl glycolate can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Glycolic acid and allyl aldehyde.
Reduction: Allyl alcohol and glycolic acid.
Substitution: Products depend on the nucleophile used; for example, using hydroxide ions can yield glycolic acid and allyl alcohol.
科学的研究の応用
Allyl glycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industry to enhance the scent and taste of consumer products.
作用機序
The mechanism of action of allyl glycolate involves its interaction with various molecular targets and pathways. In the fragrance industry, its pleasant aroma is due to its ability to bind to olfactory receptors in the nose, triggering a sensory response. In biological systems, allyl glycolate may interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
類似化合物との比較
Allyl glycolate can be compared with other similar compounds, such as:
Allyl acetate: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Glycolic acid: Shares the glycolate moiety but lacks the allyl group, leading to different applications and reactivity.
Allyl alcohol: Contains the allyl group but lacks the glycolate moiety, resulting in different chemical behavior and uses.
Conclusion
Allyl glycolate is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry Its unique combination of the allyl and glycolate moieties gives it distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications
特性
CAS番号 |
4704-23-8 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
prop-2-enyl 2-hydroxyacetate |
InChI |
InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h2,6H,1,3-4H2 |
InChIキー |
UVIZKKLXYCUTJB-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















